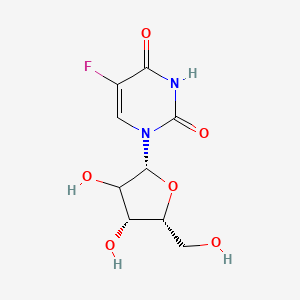

1-(b-D-Xylofuranosyl)-5-fluorouracil

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C9H11FN2O6 |

|---|---|

分子量 |

262.19 g/mol |

IUPAC 名称 |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5+,6?,8-/m1/s1 |

InChI 键 |

FHIDNBAQOFJWCA-CAXIXURWSA-N |

手性 SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)F |

规范 SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |

产品来源 |

United States |

Foundational & Exploratory

Convergent Synthesis Approaches for Fluorinated Nucleosides: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nucleosides represent a cornerstone in the development of antiviral and anticancer therapeutics. The strategic incorporation of fluorine atoms into the nucleoside scaffold can dramatically alter the molecule's metabolic stability, conformational preference, and biological activity. This guide provides a comprehensive overview of convergent synthesis approaches for preparing these vital compounds, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key synthetic and biological pathways.

Convergent synthesis, a strategy that involves the separate synthesis of key structural fragments followed by their assembly, is a powerful and flexible method for constructing complex molecules like fluorinated nucleosides. This approach allows for the independent optimization of the synthesis of the fluorinated sugar moiety and the nucleobase, and their subsequent coupling to afford the target nucleoside. This modularity is particularly advantageous for creating diverse libraries of analogues for structure-activity relationship (SAR) studies.[1][2][3][4][5]

Core Convergent Synthesis Strategy

The convergent synthesis of fluorinated nucleosides can be broadly divided into two main stages: the preparation of a fluorinated sugar derivative (the glycosyl donor) and the coupling of this sugar with a heterocyclic base (the glycosyl acceptor).

A generalized workflow for this process is outlined below:

References

- 1. biorxiv.org [biorxiv.org]

- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A linear synthesis of gemcitabine - ePrints Soton [eprints.soton.ac.uk]

- 5. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Anticancer Screening of 5-Fluorouracil Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-fluorouracil (B62378) (5-FU) nucleoside analogs and the subsequent evaluation of their anticancer properties. 5-Fluorouracil, a cornerstone in chemotherapy for several decades, functions primarily by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA, ultimately leading to cell death.[1][2][3] However, its clinical efficacy is often limited by severe side effects and the development of drug resistance.[4][5] The synthesis of nucleoside analogs of 5-FU represents a promising strategy to enhance its therapeutic index by improving tumor selectivity, metabolic stability, and bioavailability.[5][6]

This guide details key synthetic methodologies for creating novel 5-FU nucleoside analogs, presents standardized protocols for in vitro anticancer screening, and provides a summary of reported efficacy data for representative compounds.

Synthesis of 5-Fluorouracil Nucleoside Analogs

The synthesis of 5-FU nucleoside analogs typically involves the coupling of a modified sugar moiety to the 5-fluorouracil base. Key strategies include the Silyl-Hilbert-Johnson (Vorbrüggen) reaction and the synthesis of prodrugs, such as phosphoramidates, to improve drug delivery.

General Synthesis via Silyl-Hilbert-Johnson Reaction

The Silyl-Hilbert-Johnson reaction is a widely used method for the synthesis of nucleosides. It involves the reaction of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.[7]

Experimental Protocol: Synthesis of a Protected 5-FU Nucleoside Analog

-

Silylation of 5-Fluorouracil: A mixture of 5-fluorouracil, hexamethyldisilazane (B44280) (HMDS), and a catalytic amount of ammonium (B1175870) sulfate (B86663) is refluxed in a suitable solvent such as 1,2-dichloroethane (B1671644) for several hours to produce 2,4-bis(trimethylsilyl)-5-fluorouracil.[8]

-

Glycosylation: The silylated 5-fluorouracil is then reacted with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) triflate (TMSOTf) or tin(IV) chloride (SnCl4).[8][9] The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) or 1,2-dichloroethane at room temperature or with heating.[8][9]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified. Purification is commonly achieved through column chromatography on silica (B1680970) gel using a gradient of solvents, such as a mixture of hexanes and ethyl acetate, to isolate the desired N1-glycosylated product.[10][11]

Synthesis of Phosphoramidate (B1195095) Prodrugs

Phosphoramidate prodrugs, also known as ProTides, are designed to deliver the monophosphate form of the nucleoside analog into the cell, bypassing the often inefficient initial phosphorylation step.[5][12] This approach can significantly enhance the potency of the nucleoside analog.[13]

Experimental Protocol: One-Pot Synthesis of a 5-FU Phosphoramidate Prodrug

-

Reaction Setup: 5-Fluorouracil is reacted in a one-pot procedure with a suitable amino acid ester and a phosphorylating agent in an appropriate solvent.[2][13]

-

Confirmation and Purification: The reaction progress is monitored by thin-layer chromatography (TLC).[2][13] The final product is purified, and its structure is confirmed using techniques such as melting point determination, infrared spectroscopy, and elemental microanalysis.[2]

Anticancer Screening of 5-Fluorouracil Nucleoside Analogs

The evaluation of the anticancer activity of newly synthesized 5-FU nucleoside analogs is a critical step in the drug discovery process. A panel of in vitro assays is typically employed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][14]

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Drug Treatment: The cells are then treated with various concentrations of the 5-FU nucleoside analog and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.[14] The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[15]

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

The Annexin V/PI assay is a flow cytometry-based method used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][16] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.[16]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are harvested.

-

Washing: The cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide.[4][10]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]

Cell Cycle Analysis

Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] This allows for the determination of whether a compound induces cell cycle arrest at a specific phase.

Experimental Protocol: Cell Cycle Analysis

-

Cell Fixation: Following drug treatment, cells are harvested and fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[18]

-

Staining: The fixed cells are then stained with a solution containing a DNA intercalating dye, such as propidium iodide, and RNase A to eliminate RNA-related signals.[17]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined.[18]

Quantitative Data: In Vitro Efficacy of 5-FU and its Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5-FU and some of its nucleoside analogs against various cancer cell lines. These values provide a quantitative measure of the cytotoxic potential of these compounds.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| 5-Fluorouracil | MCF7 | Breast Cancer | 0.38 - 1.3 | 48 - 24 | |

| HCT116 | Colorectal Cancer | 2850 | 24 | [4] | |

| HT29 | Colorectal Cancer | 1590 | 24 | [4] | |

| SW620 | Colorectal Cancer | 4190 | 24 | [4] | |

| Capecitabine (B1668275) | 4T1 | Breast Cancer | 1700 | 48 | [4] |

| MCF7 | Breast Cancer | 921.1 - 1147.91 | 72 - 48 | ||

| SK-BR-3 | Breast Cancer | 679.51 | - | [17] | |

| Compound 2 | B16 | Melanoma | >50 | - | [1] |

| K562 | Leukemia | 32.4 | - | [1] | |

| CHO | Ovarian Cancer | 45.2 | - | [1] | |

| Compound 6 | B16 | Melanoma | >50 | - | [1] |

| K562 | Leukemia | 41.7 | - | [1] | |

| CHO | Ovarian Cancer | >50 | - | [1] |

Visualizing Mechanisms and Workflows

Signaling Pathway of 5-Fluorouracil

5-FU exerts its anticancer effects through multiple mechanisms. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase, leading to a depletion of thymidine (B127349) triphosphate and subsequent "thymineless death".[2] Its metabolites can also be incorporated into RNA and DNA, disrupting their normal function and leading to apoptosis.[1]

Caption: Intracellular activation and mechanisms of action of 5-Fluorouracil.

Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the in vitro screening of newly synthesized 5-FU nucleoside analogs.

Caption: A typical workflow for the in vitro anticancer screening of synthesized compounds.

References

- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. SYNTHESIS OF PHOSPHORAMIDATE DERIVATIVES OF 5-FLUROURACIL AS A POSSIBLE PRODRUGS FOR TARGETING CANCER TISSUE | Al-Nahrain Journal of Science [anjs.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 17. rsc.org [rsc.org]

- 18. usa-journals.com [usa-journals.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Fluorouracil Antimetabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects as an antimetabolite. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 5-FU. It details the intracellular activation pathways, the dual mechanisms of cytotoxicity involving the inhibition of thymidylate synthase (TS) and the fraudulent incorporation into RNA and DNA, and the key factors contributing to drug resistance. This document is intended to serve as a detailed resource, incorporating quantitative data, explicit experimental protocols, and visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Since its synthesis in the 1950s, 5-fluorouracil (5-FU) has remained a pivotal therapeutic agent in the treatment of a spectrum of malignancies, including colorectal, breast, gastric, and pancreatic cancers. As a fluorinated analog of the pyrimidine (B1678525) uracil, 5-FU functions as an antimetabolite, interfering with essential biosynthetic pathways and leading to cell cycle arrest and apoptosis.[1] Its efficacy is rooted in its intracellular conversion to active metabolites that disrupt both DNA synthesis and RNA function. Understanding the intricate details of its mechanism of action is paramount for optimizing its therapeutic use, overcoming resistance, and developing novel combination therapies.

Metabolic Activation of 5-Fluorouracil

5-FU is a prodrug that must be anabolized to its active forms to exert its cytotoxic effects. Upon entering the cell, primarily through the same transport mechanisms as uracil, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[2][3] The metabolic activation of 5-FU can proceed through several enzymatic pathways.

The primary routes of activation are:

-

Conversion to FUMP: 5-FU can be directly converted to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT). Alternatively, it can be first converted to fluorouridine (FUR) by uridine (B1682114) phosphorylase (UP), and then to FUMP by uridine kinase (UK).[3] FUMP is subsequently phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which can then be converted to the active metabolite FUTP.

-

Conversion to FdUMP: 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine (B127349) phosphorylase (TP), which is then phosphorylated by thymidine kinase (TK) to form FdUMP.[4] FdUMP is the primary inhibitor of thymidylate synthase. FdUMP can be further phosphorylated to FdUDP and then FdUTP.

A significant portion, over 80%, of administered 5-FU is catabolized, primarily in the liver, by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) into inactive metabolites.[3] DPD is the rate-limiting enzyme in 5-FU catabolism, and its activity can significantly influence the drug's efficacy and toxicity.[5]

Core Mechanisms of Cytotoxicity

The anticancer effects of 5-FU are primarily mediated by two distinct mechanisms: the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.

Inhibition of Thymidylate Synthase (TS)

The active metabolite FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[5] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA replication and repair.

FdUMP, in the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF), forms a stable ternary covalent complex with TS.[3][6] This complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), to the enzyme's active site, thereby inhibiting dTMP synthesis.[3][6] The resulting depletion of the intracellular dTTP pool leads to an imbalance of deoxynucleotides, which in turn causes DNA damage and triggers apoptosis.

Incorporation into RNA and DNA

The other active metabolites of 5-FU, FUTP and FdUTP, are incorporated into RNA and DNA, respectively, leading to cellular damage.

-

RNA Damage: FUTP is mistakenly recognized by RNA polymerases and incorporated into various RNA species in place of uridine triphosphate (UTP).[2] This incorporation disrupts RNA processing and function, including the maturation of ribosomal RNA (rRNA) and messenger RNA (mRNA), leading to errors in protein synthesis and ultimately triggering apoptosis.[7]

-

DNA Damage: FdUTP can be incorporated into DNA by DNA polymerases instead of dTTP.[2] The presence of fluorouracil in the DNA strand can lead to DNA fragmentation and instability. The DNA repair machinery may attempt to remove the fraudulent base, leading to single and double-strand breaks, which, if not properly repaired, can induce cell cycle arrest and apoptosis.[8]

Quantitative Data

IC50 Values of 5-Fluorouracil in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 5-FU in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colorectal Cancer | 0.877 | 72 | [9] |

| HCT116 | Colorectal Cancer | 11.3 | 72 | [6] |

| HT-29 | Colorectal Cancer | 11.25 | 120 | [6] |

| SW-480 | Colorectal Cancer | ~10-50 µg/ml | 48 | [10] |

| SW620 | Colon Cancer | 13 µg/ml (~100 µM) | 48 | [11] |

| HONE-1 | Nasopharyngeal Carcinoma | 1.32 | 72 | [9] |

| SQUU-B | Oral Squamous Cell Carcinoma | Varies (time-dependent) | 48-96 | [1] |

| MX-1 | Breast Cancer | 92.4 ± 3.7 | Not Specified | [12] |

| ESCC Cell Lines (Range) | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | Not Specified | [13] |

Pharmacokinetic Parameters of 5-Fluorouracil in Humans

The clinical pharmacology of 5-FU is characterized by significant inter-patient variability. The following table presents key pharmacokinetic parameters.

| Parameter | Value | Administration | Reference |

| Elimination Half-life (t½) | 12.9 ± 7.3 min | i.v. bolus | [3] |

| Peak Plasma Concentration (Cmax) | 7.3-fold lower (1h vs 5min infusion) | i.v. infusion | [14] |

| Area Under the Curve (AUC) | 2.4-fold lower (1h vs 5min infusion) | i.v. infusion | [14] |

| Clearance | Influenced by age, liver function, DPD activity | Various | [15] |

| Oral Bioavailability | Erratic and variable | Oral | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-FU's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of 5-FU.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

5-Fluorouracil (5-FU) stock solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Multichannel pipette

-

Plate reader (absorbance at 490 nm or 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of 5-FU in complete medium. Remove the medium from the wells and add 100 µL of the 5-FU dilutions. Include a vehicle control (medium with the same concentration of solvent used for 5-FU, typically DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each 5-FU concentration relative to the vehicle control. Plot the percentage of viability against the log of the 5-FU concentration to determine the IC50 value.[10][17][18][19]

Thymidylate Synthase (TS) Activity Assay

This protocol measures the enzymatic activity of TS.

Materials:

-

Cell or tissue lysates

-

Bradford reagent for protein quantification

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol)

-

[5-³H]-dUMP (substrate)

-

5,10-methylenetetrahydrofolate (CH₂THF) (cofactor)

-

Activated charcoal suspension

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Protein Extraction and Quantification: Prepare cell or tissue lysates. Determine the protein concentration of the lysates using the Bradford protein assay.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, CH₂THF, and the cell lysate.

-

Initiate Reaction: Start the reaction by adding [5-³H]-dUMP. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding activated charcoal suspension, which binds to the unreacted [5-³H]-dUMP.

-

Separation: Centrifuge the samples to pellet the charcoal.

-

Measurement: Transfer the supernatant, containing the released ³H₂O, to a scintillation vial with scintillation fluid.

-

Quantification: Measure the radioactivity using a liquid scintillation counter. The amount of ³H₂O is proportional to the TS activity.[20][21][22]

Quantification of 5-FU Incorporation into RNA and DNA by LC-MS/MS

This protocol details the measurement of 5-FU metabolites within nucleic acids.

Materials:

-

Cells treated with 5-FU

-

RNA and DNA extraction kits

-

Enzymes for nucleic acid digestion (e.g., nuclease P1, alkaline phosphatase)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standards (e.g., stable isotope-labeled 5-FU metabolites)

Procedure:

-

Nucleic Acid Extraction: Isolate total RNA and DNA from 5-FU-treated cells using appropriate kits.

-

Enzymatic Digestion: Digest the purified RNA and DNA into individual nucleosides using a cocktail of enzymes.

-

Sample Preparation: Prepare the digested samples for LC-MS/MS analysis, which may include protein precipitation and dilution. Add internal standards.

-

LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Use a suitable chromatographic column (e.g., a porous graphitic carbon column) to separate the nucleosides.[13] The mass spectrometer is set to detect and quantify the specific mass-to-charge ratios of the 5-FU-derived nucleosides (e.g., 5-fluorouridine (B13573) and 5-fluorodeoxyuridine).

-

Data Analysis: Quantify the amount of incorporated 5-FU by comparing the peak areas of the 5-FU nucleosides to those of the internal standards.[4]

Mechanisms of Resistance to 5-Fluorouracil

Resistance to 5-FU, either intrinsic or acquired, is a significant clinical challenge. The primary mechanisms of resistance include:

-

Increased Expression of Thymidylate Synthase: Overexpression of the TS protein is a common mechanism of resistance, as it requires higher concentrations of FdUMP to achieve effective inhibition.[5]

-

Altered DPD Activity: Increased activity of DPD leads to enhanced catabolism of 5-FU, reducing the amount of drug available for conversion to its active metabolites.[5]

-

Decreased Activity of Activating Enzymes: Reduced expression or mutations in the enzymes responsible for 5-FU anabolism (e.g., OPRT, UK, TK) can impair the conversion of 5-FU to its active forms.

-

Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, can render cancer cells resistant to 5-FU-induced cell death.[5]

-

Alterations in Drug Transport: Changes in the expression or function of drug transporters can affect the influx and efflux of 5-FU and its metabolites.

-

Activation of Survival Signaling Pathways: Upregulation of signaling pathways such as PI3K/Akt and NF-κB can promote cell survival and proliferation, counteracting the cytotoxic effects of 5-FU.[2]

Conclusion

5-Fluorouracil remains a vital tool in the armamentarium against cancer. Its efficacy is a direct result of its multifaceted mechanism of action, targeting both DNA synthesis and RNA function. A thorough understanding of its metabolic activation, cytotoxic effects, and the pathways leading to resistance is crucial for the rational design of more effective therapeutic strategies. This guide provides a detailed technical overview to aid researchers and clinicians in their efforts to optimize the use of this important antimetabolite and to develop novel approaches to overcome the challenge of drug resistance.

References

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradford Protein Assay [bio-protocol.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

- 8. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamic effects of 5-fluorouracil given as a one-hour intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of 5-fluorouracil administered orally, by rapid intravenous and by slow infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 22. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Biological Activity Screening of Novel 5-Fluorouracil (5-FU) Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog, has been a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades.[1][2] Its mechanism of action involves the inhibition of thymidylate synthase (TS) and its incorporation into RNA and DNA, leading to cytotoxicity.[1][3][4] However, its clinical utility is often limited by severe side effects and the development of drug resistance. This has spurred the development of novel 5-FU derivatives designed to enhance efficacy, improve selectivity, and overcome resistance mechanisms.

This guide provides a comprehensive overview of the essential in-vitro assays and experimental workflows for the initial biological activity screening of these novel compounds. It details the methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, and illustrates the key molecular pathways involved.

Core Mechanisms of 5-Fluorouracil

5-FU is a prodrug that requires intracellular conversion to several active metabolites to exert its cytotoxic effects.[1][5] The primary mechanisms are:

-

Thymidylate Synthase (TS) Inhibition: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[1][4] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death".[3][4]

-

RNA Dysfunction: The metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species.[3][4] This incorporation disrupts RNA processing, modification, and function, contributing significantly to 5-FU's cytotoxicity.[4][6]

-

DNA Damage: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, which triggers DNA damage response and repair pathways, ultimately leading to apoptosis.[1][4][7]

The metabolic activation and downstream cytotoxic pathways are illustrated below.

General Workflow for Initial Biological Screening

A tiered approach is recommended for screening novel 5-FU compounds. The process begins with a broad primary screen for cytotoxicity across relevant cancer cell lines to identify potent candidates. Promising compounds are then advanced to secondary, more complex assays to elucidate their specific mechanisms of action, such as their ability to induce apoptosis or cause cell cycle arrest.

Primary Screening: In-Vitro Cytotoxicity

The initial step is to determine the concentration-dependent cytotoxic effect of the novel compounds on cancer cells. The MTT assay is a widely used, reliable, and economical colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and compounds.[9][10]

-

Cell Plating: Seed cancer cells (e.g., HCT116, A549, MCF-7) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11][12] Incubate overnight (~18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel 5-FU compounds and the parent 5-FU (as a positive control) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.[13]

-

Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.[14]

-

MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][15] During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Cytotoxicity

Results should be presented in a clear, tabular format comparing the IC₅₀ values of the novel compounds against the parent 5-FU across different cell lines. A selectivity index (SI) can be calculated by comparing the IC₅₀ in a normal cell line (e.g., MRC-5, CCD112) to that in a cancer cell line.[11][16]

| Compound | Cell Line | Type | IC₅₀ (µM) ± SD | Selectivity Index (SI) vs. Normal Fibroblast |

| 5-FU (Control) | HCT116 | Colorectal Cancer | 4.8 ± 0.5 | 2.5 |

| A549 | Lung Cancer | 7.2 ± 0.9 | 1.7 | |

| Normal Fibroblast | Non-Cancerous | 12.1 ± 1.1 | - | |

| Novel Cpd A | HCT116 | Colorectal Cancer | 1.5 ± 0.2 | 10.3 |

| A549 | Lung Cancer | 2.9 ± 0.4 | 5.3 | |

| Normal Fibroblast | Non-Cancerous | 15.5 ± 1.8 | - | |

| Novel Cpd B | HCT116 | Colorectal Cancer | 9.3 ± 1.0 | 1.1 |

| A549 | Lung Cancer | 12.5 ± 1.4 | 0.8 | |

| Normal Fibroblast | Non-Cancerous | 10.2 ± 0.9 | - | |

| Table 1: Hypothetical cytotoxicity data for novel 5-FU compounds. Lower IC₅₀ values indicate higher potency. Higher SI values indicate greater selectivity for cancer cells. |

Secondary Screening: Mechanistic Assays

Compounds that demonstrate high potency and selectivity in the primary screen are further investigated to understand how they kill cancer cells.

A. Apoptosis Induction Assay

Apoptosis, or programmed cell death, is a desired outcome for anticancer therapies.[17][18] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.[19][20] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Cell Treatment: Seed cells in 6-well plates and treat with the novel compounds at their respective IC₅₀ concentrations for 24 or 48 hours. Include positive (e.g., 5-FU) and negative (vehicle) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

| Compound (at IC₅₀) | Treatment Time (h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |

| Vehicle Control | 24 | 95.1 ± 2.1 | 2.5 ± 0.4 | 2.4 ± 0.3 | 4.9 ± 0.7 |

| 5-FU | 24 | 60.3 ± 4.5 | 15.2 ± 1.8 | 24.5 ± 3.1 | 39.7 ± 4.9 |

| Novel Cpd A | 24 | 45.8 ± 3.9 | 28.9 ± 2.5 | 25.3 ± 2.8 | 54.2 ± 5.3 |

| Table 2: Hypothetical apoptosis induction data in HCT116 cells. A significant increase in the total apoptotic population indicates the compound's efficacy. |

B. Cell Cycle Analysis

Many chemotherapeutic agents, including 5-FU, exert their effects by disrupting the cell cycle.[21] Cell cycle analysis using PI staining and flow cytometry quantifies the proportion of cells in different phases (G0/G1, S, G2/M) based on their DNA content.[22][23] An accumulation of cells in a specific phase suggests cell cycle arrest.

-

Cell Treatment: Seed cells and treat with compounds at their IC₅₀ concentrations for a set period (e.g., 24 hours).

-

Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours or overnight.[24]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[22][24]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[22]

| Compound (at IC₅₀) | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 3.1 ± 0.5 | 55.4 ± 3.1 | 30.2 ± 2.5 | 14.4 ± 1.9 |

| 5-FU | 8.9 ± 1.2 | 40.1 ± 2.8 | 45.5 ± 3.0 | 14.5 ± 2.1 |

| Novel Cpd A | 15.2 ± 1.8 | 35.5 ± 2.5 | 42.1 ± 2.9 | 22.4 ± 2.4 |

| Table 3: Hypothetical cell cycle distribution in HCT116 cells after 24h treatment. An accumulation of cells in the S phase suggests inhibition of DNA synthesis. |

Relevant Signaling Pathways

Understanding the molecular pathways affected by novel compounds provides deeper mechanistic insight. For 5-FU derivatives, the DNA damage response (DDR) and p53 signaling pathways are particularly relevant.[25]

DNA Damage Response and p53 Activation

Incorporation of 5-FU metabolites into DNA causes damage, which activates sensor proteins like ATM.[26][27] This initiates a signaling cascade that phosphorylates and activates the tumor suppressor protein p53.[1] Activated p53 can then transcriptionally upregulate target genes like p21 to induce cell cycle arrest or pro-apoptotic genes like Bax and PUMA to trigger apoptosis.[25][28] The status of p53 (wild-type or mutant) in cancer cells can significantly influence their sensitivity to 5-FU.[29][30][31]

Conclusion

The initial biological screening of novel 5-FU compounds requires a systematic, multi-assay approach. By progressing from broad cytotoxicity screening to more detailed mechanistic studies of apoptosis and cell cycle effects, researchers can efficiently identify promising lead candidates. This structured workflow, supported by robust data analysis and an understanding of the underlying molecular pathways, is crucial for advancing the development of next-generation fluoropyrimidine-based cancer therapies.

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorouracil - Wikipedia [en.wikipedia.org]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Participation of DNA repair in the response to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines [inis.iaea.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. noblelifesci.com [noblelifesci.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]

- 19. researchgate.net [researchgate.net]

- 20. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 21. nanocellect.com [nanocellect.com]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 25. mdpi.com [mdpi.com]

- 26. DNA damage signaling in response to 5-fluorouracil in three colorectal cancer cell lines with different mismatch repair and TP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. DNA damage signaling in response to 5-fluorouracil in three colorectal cancer cell lines with different mismatch repair and TP53 status. | Semantic Scholar [semanticscholar.org]

- 28. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Predicting response to cancer chemotherapy: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(β-D-Xylofuranosyl)-5-fluorouracil: Structure, Chemical Properties, and Biological Potential

Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is not extensively available in public literature. This guide provides a comprehensive technical overview based on established principles of nucleoside chemistry, predictive analysis, and a comparative study of its constituent moieties: 5-fluorouracil (B62378) (5-FU) and xylofuranosyl nucleosides. The synthesis protocols, physicochemical properties, and biological activities described herein are based on established knowledge of structurally related compounds.

Introduction

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy. Structural modifications to the nucleobase or the sugar moiety can result in compounds with significant therapeutic potential. This guide focuses on the pyrimidine (B1678525) nucleoside analog, 1-(β-D-Xylofuranosyl)-5-fluorouracil. This molecule combines the well-established anticancer agent 5-fluorouracil with a β-D-xylofuranose sugar. The xylofuranose (B8766934) configuration, being an epimer of the naturally occurring ribofuranose, can confer unique conformational properties that may influence its interaction with cellular enzymes and its overall biological activity. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and evaluation of this compound.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 1-(β-D-Xylofuranosyl)-5-fluorouracil consists of a 5-fluorouracil base linked to the anomeric carbon (C1') of a β-D-xylofuranose sugar via a N1-glycosidic bond.

IUPAC Name: 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione

Molecular Formula: C₉H₁₁FN₂O₆

Molecular Weight: 278.19 g/mol

The following table summarizes the predicted physicochemical properties based on data from 5-fluorouracil and other xylofuranosyl nucleosides.

| Property | Predicted Value | Basis for Prediction |

| Melting Point | 270-290 °C (with decomposition) | Based on the high melting point of 5-fluorouracil (282-283 °C)[1]. |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | 5-fluorouracil is sparingly soluble in water (12 g/L)[1][2]. The xylose moiety may slightly increase water solubility compared to 5-FU alone. |

| pKa | ~8.0 (N3-H), ~13.0 (N1-H) | Based on the known pKa values of 5-fluorouracil. |

| LogP | -1.0 to -2.0 | Xylofuranosyl nucleosides are generally polar, and the value is predicted to be lower (more hydrophilic) than 5-fluorouracil itself. |

| Hydrogen Bond Donors | 4 | Three hydroxyl (-OH) groups on the xylose ring and one imide (-NH) group on the uracil (B121893) ring. |

| Hydrogen Bond Acceptors | 7 | Two carbonyl oxygens, one fluorine, and one ring nitrogen on the uracil base, plus one ring oxygen and two hydroxyl oxygens on the xylose moiety. |

Synthesis Methodology

A plausible and widely used method for the synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil is the Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation.[3][4] This reaction involves the condensation of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.

Synthesis Workflow Diagram

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose (Protected Sugar) This protocol is adapted from established procedures for preparing sugar donors.[3][5]

-

D-xylose is first converted to its methyl xyloside, which is then benzoylated using benzoyl chloride in pyridine.

-

The resulting methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside is then subjected to acetolysis (e.g., using acetic anhydride (B1165640) and sulfuric acid) to replace the anomeric methoxy (B1213986) group with an acetate (B1210297) group, yielding the activated sugar donor.

-

The product is purified by column chromatography on silica (B1680970) gel.

Step 2: Silylation of 5-Fluorouracil

-

5-Fluorouracil is suspended in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane).

-

A silylating agent, such as a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl), is added. A catalytic amount of ammonium (B1175870) sulfate (B86663) can be used to accelerate the reaction.

-

The mixture is refluxed under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine. The solvent is then removed under reduced pressure.

Step 3: Glycosylation Reaction

-

The prepared protected sugar and the dried silylated 5-fluorouracil are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile).

-

The solution is cooled (e.g., to 0 °C), and a Lewis acid catalyst, such as stannic chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise.[5]

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

The reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)-5-fluorouracil, is purified by silica gel column chromatography.

Step 4: Deprotection

-

The purified protected nucleoside is dissolved in anhydrous methanol (B129727).

-

A catalytic amount of sodium methoxide (B1231860) in methanol is added.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is neutralized with a weak acid (e.g., acetic acid) or an acidic ion-exchange resin (e.g., Dowex-50 H⁺ form).

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure. The final product, 1-(β-D-Xylofuranosyl)-5-fluorouracil, is purified by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed structure, including the stereochemistry of the glycosidic bond.[6]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-6 | ~7.8 - 8.2 (d) | ~140 (d, JC-F) | The C-F coupling will be prominent in the ¹³C spectrum. The H-6 proton will show coupling to the fluorine atom.[7][8] |

| N1-H | ~11.5 - 12.0 (br s) | - | Exchangeable proton, may not be observed depending on conditions. |

| N3-H | ~10.5 - 11.0 (br s) | - | Exchangeable proton.[7] |

| H-1' | ~5.8 - 6.2 (d) | ~85 - 90 | Anomeric proton. A small J-coupling constant (1-3 Hz) would be consistent with a β-configuration. |

| H-2' | ~4.2 - 4.6 | ~75 - 80 | |

| H-3' | ~4.0 - 4.4 | ~70 - 75 | |

| H-4' | ~3.8 - 4.2 | ~80 - 85 | |

| H-5'a,b | ~3.5 - 3.8 | ~60 - 65 | |

| C-2 | - | ~150 | Carbonyl carbon. |

| C-4 | - | ~158 (d, JC-F) | Carbonyl carbon, showing coupling to fluorine. |

| C-5 | - | ~125 (d, JC-F) | Carbon directly attached to fluorine will show a large one-bond C-F coupling constant. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[9][10][11][12][13] Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9][11][12]

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The ¹H spectrum will confirm the presence of sugar and base protons. The anomeric proton's coupling constant will help determine the β-configuration. The ¹⁹F NMR will show a single resonance for the fluorine atom.[14][15] 2D NMR experiments will be crucial for assigning all proton and carbon signals unambiguously.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H Stretching | Hydroxyl groups |

| 3200 - 3000 | N-H Stretching | Imide group |

| ~3050 | C-H Stretching (aromatic) | Pyrimidine ring |

| ~2900 | C-H Stretching (aliphatic) | Xylose ring |

| 1750 - 1650 | C=O Stretching | Carbonyl groups |

| ~1650 | C=C Stretching | Pyrimidine ring |

| 1280 - 1250 | C-F Stretching | Fluoro group[16][17] |

| 1100 - 1000 | C-O Stretching | Ether and alcohol |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[18] A background spectrum should be collected first and subtracted from the sample spectrum.[19]

-

Analysis: Compare the observed absorption bands with the predicted values to confirm the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Ion Species |

| ESI+ (Electrospray) | 279.0650 | [M+H]⁺ |

| ESI+ | 301.0469 | [M+Na]⁺ |

| ESI- | 277.0492 | [M-H]⁻ |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[20]

-

Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes. An internal calibrant or "lock mass" may be used to ensure high mass accuracy.[21]

-

Analysis: The exact mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) should be within 5 ppm of the calculated theoretical mass. Analysis of the fragmentation pattern (MS/MS) can further confirm the structure by showing characteristic losses of the sugar moiety.

Biological Activity and Mechanism of Action

The biological activity of 1-(β-D-Xylofuranosyl)-5-fluorouracil is predicted to be similar to that of 5-fluorouracil, acting as an antimetabolite to disrupt DNA and RNA synthesis, thereby inducing cytotoxicity in rapidly dividing cancer cells.[22][23][24][25]

Predicted Mechanism of Action

Once inside a cell, the compound is expected to be metabolized by cellular kinases into its active forms. The primary mechanisms of action are:

-

Inhibition of Thymidylate Synthase (TS): The compound can be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[23] The depletion of dTMP leads to a shortage of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair, ultimately causing "thymineless death."[24]

-

Incorporation into RNA and DNA: The nucleoside can be phosphorylated to its triphosphate form, 5-fluorouridine (B13573) triphosphate (FUTP), and incorporated into RNA in place of UTP. This incorporation disrupts RNA processing, splicing, and function.[22][25] Similarly, conversion to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can lead to its misincorporation into DNA, triggering DNA damage responses and apoptosis.[23]

Mechanism of Action Diagram

Potential Signaling Pathway Involvement

The cytotoxic effects of 5-FU and its analogs are known to trigger various cellular signaling pathways, primarily related to the DNA damage response (DDR) and apoptosis.

DNA Damage and p53 Activation Pathway

Incorporation of FdUTP into DNA or the stalling of replication forks due to dTTP depletion leads to DNA strand breaks. This damage activates sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a cascade of downstream targets. A key target is the tumor suppressor protein p53.[23] Phosphorylation stabilizes and activates p53, allowing it to act as a transcription factor for pro-apoptotic genes like PUMA (p53 Upregulated Modulator of Apoptosis) and BAX (Bcl-2-associated X protein), ultimately leading to the intrinsic pathway of apoptosis.

Furthermore, studies have shown that 5-FU can induce apoptosis through a calcium-calmodulin-dependent pathway that is required for p53 activation.[26] This involves the entry of extracellular calcium, which, through calmodulin (CaM), leads to the phosphorylation of p53 at several serine residues, promoting apoptosis.[26]

Signaling Pathway Diagram

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[27]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare a series of dilutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells (e.g., DMSO diluted in medium) as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[27][28]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[29] Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.[27]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[27][29]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells. Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Conclusion and Future Directions

1-(β-D-Xylofuranosyl)-5-fluorouracil is a novel nucleoside analog that merges the known anticancer properties of 5-fluorouracil with the unique structural characteristics of a xylofuranose sugar. While direct experimental data is scarce, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential biological activity based on established knowledge of related compounds. It is predicted to function as an antimetabolite, inhibiting DNA and RNA synthesis and inducing apoptosis in cancer cells.

Future research is imperative and should focus on:

-

Chemical Synthesis and Characterization: The development and optimization of a scalable synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography) to confirm its structure and purity.

-

In-depth Biological Evaluation: Systematic in vitro screening against a broad panel of cancer cell lines to determine its cytotoxic profile and to calculate its IC₅₀ values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound, including its metabolism, its interaction with thymidylate synthase, and its incorporation into nucleic acids.

-

In Vivo Studies: Evaluation of the compound's efficacy, pharmacokinetics, and toxicity in preclinical animal models of cancer.

The exploration of this and similar xylofuranosyl nucleosides may lead to the discovery of new therapeutic agents with improved efficacy and selectivity for cancer treatment.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. benchchem.com [benchchem.com]

- 4. sibran.ru [sibran.ru]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Fluorouracil(51-21-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. sites.bu.edu [sites.bu.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. In vivo 19F NMR spectroscopy of the antimetabolite 5-fluorouracil and its analogues. An assessment of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. rsc.org [rsc.org]

- 22. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 24. Fluorouracil - Wikipedia [en.wikipedia.org]

- 25. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 26. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Antitumor Potential of Modified 5-Fluorouracil Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor potential of modified 5-fluorouracil (B62378) (5-FU) nucleosides. 5-Fluorouracil, a cornerstone in chemotherapy since its synthesis in 1957, is a pyrimidine (B1678525) analog used in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2][3][4] However, its clinical application is often limited by a narrow therapeutic index, significant toxicity, and poor or erratic oral bioavailability.[3][4] To address these limitations, extensive research has focused on the development of modified 5-FU nucleosides and prodrugs.[3][4] These modifications are designed to enhance pharmacological and pharmacokinetic properties, such as increased bioactivity, improved tumor selectivity, greater metabolic stability, and reduced systemic toxicity.[3]

This guide details the mechanisms of action, summarizes quantitative antitumor activity, provides key experimental protocols, and visualizes the associated cellular pathways to serve as a resource for ongoing research and development in this critical area of oncology.

Core Mechanism of Action: 5-Fluorouracil and its Metabolites

5-FU itself is a prodrug that must be converted intracellularly into three active metabolites to exert its cytotoxic effects: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[2][4] The antitumor activity of 5-FU stems from a dual approach: the inhibition of an essential enzyme for DNA synthesis and the disruption of nucleic acid integrity through misincorporation.[2]

The primary mechanisms are:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate.[2][4][5] This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1][2] The resulting depletion of dTMP and its triphosphate form, dTTP, is a critical precursor for DNA replication and repair, leading to what is often termed "thymineless death" in rapidly dividing cancer cells.[5][6]

-

RNA-Directed Effects: 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then mistakenly incorporated into RNA by RNA polymerases in place of uridine (B1682114) triphosphate (UTP).[2][5] This incorporation disrupts RNA processing, including pre-rRNA maturation and the splicing of pre-mRNA, and can interfere with protein synthesis, contributing significantly to 5-FU's cytotoxicity.[1][5]

-

DNA-Directed Effects: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA in place of thymidine (B127349) triphosphate (dTTP).[2][5] This event leads to DNA damage and instability, further contributing to cell death.[1]

The metabolic activation and primary cytotoxic pathways of 5-FU are illustrated in the diagram below.

Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil (5-FU).

Modified 5-FU Nucleosides and Prodrugs: Strategies for Enhancement

To circumvent the limitations of systemic 5-FU administration, several prodrugs have been developed. These are inactive compounds that are converted to the active 5-FU in vivo, often with improved oral bioavailability and tumor selectivity.[4]

Key examples of clinically used 5-FU prodrugs include:

-

Capecitabine (Xeloda): An oral fluoropyrimidine carbamate (B1207046) that is absorbed intact and undergoes a three-step enzymatic conversion to 5-FU.[7] The final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found at higher concentrations in tumor tissues, leading to more selective generation of 5-FU at the tumor site.[4]

-

Tegafur (B1684496): A prodrug that is gradually converted to 5-FU in the body, primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[7] It is often co-administered with modulators to enhance its efficacy and reduce toxicity. For example, UFT combines tegafur with uracil (B121893) to inhibit dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[8] S-1 is another combination product containing tegafur, gimeracil (B1684388) (a DPD inhibitor), and oteracil (which inhibits 5-FU phosphorylation in the gut to reduce gastrointestinal toxicity).[8]

-

Doxifluridine (5'-DFUR): A second-generation nucleoside prodrug that is activated to 5-FU by thymidine phosphorylase or pyrimidine-nucleoside phosphorylase, enzymes that are more active in tumor tissues.[7][9]

Other modifications involve creating novel derivatives, such as acyclonucleosides, to improve safety margins.[10] For instance, 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil was synthesized to have fewer side effects while retaining antitumor activity.[10]

Quantitative Data on Antitumor Activity

The cytotoxic potential of modified 5-FU nucleosides is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The tables below summarize representative data from the literature.

Table 1: In Vitro Cytotoxicity (IC50) of Modified 5-FU Nucleosides

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil | L1210 (Mouse Leukemia) | 17 | 5-FU | 1 | [10] |

| Compound 2c (5-FU derivative) | A549 (Human Lung Cancer) | < 100 (approx. 40% viability at 100 µM) | 5-FU | > 100 | [11] |

| Compound 3a (5-FU derivative) | A549 (Human Lung Cancer) | < 100 (approx. 40% viability at 100 µM) | 5-FU | > 100 | [11] |

| 2-butoxy-4-chloro-5-fluoropyrimidine (5) | A549 (Human Lung Cancer) | 0.10 | - | - | [12][13] |

| 2-butoxy-4-chloro-5-fluoropyrimidine (5) | HL-60 (Human Leukemia) | 1.66 | - | - | [12][13] |

| 2-butoxy-4-chloro-5-fluoropyrimidine (5) | MCF-7 (Human Breast Cancer) | 0.59 | - | - | [12][13] |

| P(G/AAc)/5-FU nanogel | HCT-116 (Human Colon Cancer) | 35.22 µg/ml | 5-FU | 19.64 µg/ml | [14] |

Note: IC50 values can vary significantly based on experimental conditions, such as cell line, exposure time, and the specific assay used.

Table 2: In Vivo Antitumor Efficacy of Modified 5-FU Nucleosides

| Compound/Treatment | Animal Model | Effect | Source |

| 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil | P388 Leukemic Mice | 75% increase in survival vs. control (at 240-400 mg/kg) | [10] |

| Ro 09-1390 (Prodrug of 5'-DFUR) | Lewis Lung Carcinoma (Mice) | Similar tumor growth inhibition as 5'-DFUR but with less intestinal toxicity, allowing for higher doses and longer survival. | [9] |

| 5-FU + 2'-deoxyinosine (B131508) (d-Ino) | SW620 Xenografts (Mice) | Significantly reduced tumor growth by 57% compared to 5-FU alone, which had little effect. | [15] |

| LinkCD/5-FC Treatment | C26 Colon Adenocarcinoma (Mice) | Significant tumor size reduction and increased survival compared to controls. | [16] |

Experimental Protocols

This section details generalized methodologies for the synthesis and evaluation of modified 5-FU nucleosides.

Synthesis of Modified 5-FU Nucleosides (General Protocol)

The synthesis of novel 5-FU nucleoside analogs often involves the condensation of a modified pyrimidine base with a sugar moiety. A common strategy is the convergent approach, where the fluorinated base and the sugar are prepared separately and then coupled.[17]

Example: Synthesis of an Acyclonucleoside Derivative [10]

-

Silylation of 5-FU: 5-Fluorouracil is reacted with a silylating agent (e.g., hexamethyldisilazane) to protect the hydroxyl groups and increase its reactivity, forming a silylated intermediate like 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine.

-

Preparation of the Side Chain: The desired acyclic side chain, for example, 2-acetoxyethyl acetoxymethyl ether, is prepared.

-

Condensation Reaction: The silylated 5-FU is condensed with the acyclic side chain in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), in an appropriate solvent. This reaction couples the side chain to the N1 position of the pyrimidine ring.

-

Deprotection: The protecting groups (e.g., acetate (B1210297) esters) on the side chain are removed, typically by hydrolysis with a base like sodium methoxide (B1231860) (NaOMe), to yield the final acyclonucleoside derivative.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[18]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., modified 5-FU nucleoside) and a reference drug (e.g., 5-FU). Vehicle-only (e.g., DMSO) and untreated wells serve as controls.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution (e.g., 10-20 µL of 5 mg/mL solution) is added to each well. The plate is incubated for an additional 3-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: A solubilization solution (e.g., 100 µL of DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

In Vivo Antitumor Activity: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[4][15]

Protocol: [4]

-

Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are acclimatized to the laboratory environment.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Grouping: Mice are randomly assigned to different treatment groups: vehicle control, reference drug (5-FU), and one or more doses of the test compound.

-

Treatment Administration: The compounds are administered according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) with calipers. Body weight and general health of the animals are also monitored to assess toxicity. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration.

-

Data Analysis: Mean tumor volumes for each group are plotted over time. The tumor growth inhibition (TGI) percentage is calculated. Statistical analyses are performed to determine the significance of differences between treatment groups. Survival analysis may also be conducted.

Caption: Workflow for an in vivo tumor xenograft study.

Signaling Pathways and Resistance

The cellular response to 5-FU is complex and involves the modulation of numerous signaling pathways. Resistance to 5-FU, a significant clinical challenge, can arise from the activation of specific pathways that promote cell survival and proliferation.[20]

Key signaling pathways implicated in 5-FU's mechanism and resistance include:

-

p53 Activation: DNA damage and nucleotide pool imbalances caused by 5-FU can activate the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis.[1][2]

-

NF-κB Pathway: The NF-κB signaling pathway can be modulated by 5-FU. In some contexts, 5-FU may inhibit NF-κB activation, which can contribute to its anti-inflammatory and antitumor effects.[1] However, activation of NF-κB is also a known mechanism of chemotherapy resistance.[20][21]

-

PI3K/Akt Pathway: This is a crucial survival pathway. Inhibition of the PI3K/Akt pathway has been shown to enhance the chemosensitivity of cancer cells to 5-FU by promoting apoptosis.[1]

-

Wnt, Notch, and Hedgehog Pathways: Aberrant activation of these developmental pathways is a hallmark of many cancers and has been linked to drug resistance against 5-FU.[20][21]

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]